molecular formula C22H23N5O2S B234027 2-(2,3-dimethylphenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

2-(2,3-dimethylphenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

Cat. No. B234027
M. Wt: 421.5 g/mol
InChI Key: QEKBIHMJJGYAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dimethylphenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as DT-010 and is a member of the benzylacetamide class of compounds. DT-010 has been the subject of several studies due to its potential for use in the treatment of various diseases.

Mechanism of Action

DT-010 exerts its effects through several mechanisms of action. In Alzheimer's disease, it inhibits the aggregation of beta-amyloid peptides by binding to the peptides and preventing their aggregation. In Parkinson's disease, it protects dopaminergic neurons from oxidative stress-induced damage by activating the Nrf2/ARE pathway. In cancer, it inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
DT-010 has been shown to have several biochemical and physiological effects. In Alzheimer's disease, it reduces the levels of beta-amyloid peptides and improves cognitive function. In Parkinson's disease, it protects dopaminergic neurons from oxidative stress-induced damage and improves motor function. In cancer, it inhibits the growth of cancer cells and induces cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

DT-010 has several advantages for use in lab experiments. It is a potent and selective inhibitor of beta-amyloid peptide aggregation, making it a useful tool for studying the role of beta-amyloid peptides in Alzheimer's disease. It is also a potent and selective inducer of Nrf2/ARE pathway activation, making it a useful tool for studying the role of oxidative stress in Parkinson's disease. However, DT-010 has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has low bioavailability, which can limit its effectiveness in certain in vivo experiments.

Future Directions

There are several future directions for research on DT-010. One direction is to further investigate its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to develop more effective methods for administering DT-010, such as improving its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanisms of action of DT-010 and how it exerts its effects in different disease contexts.

Synthesis Methods

DT-010 can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,3-dimethylphenol with thionyl chloride to produce 2,3-dimethylphenyl chloride. This intermediate is then reacted with sodium acetate and acetic anhydride to produce 2-(2,3-dimethylphenoxy)acetophenone. The final step involves the reaction of 2-(2,3-dimethylphenoxy)acetophenone with 4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzylamine to produce DT-010.

Scientific Research Applications

DT-010 has been studied for its potential use in the treatment of several diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, DT-010 has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease. In Parkinson's disease, DT-010 has been shown to protect dopaminergic neurons from oxidative stress-induced damage. In cancer, DT-010 has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer cells.

properties

Product Name

2-(2,3-dimethylphenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

Molecular Formula

C22H23N5O2S

Molecular Weight

421.5 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C22H23N5O2S/c1-4-19-24-25-22-27(19)26-21(30-22)17-10-8-16(9-11-17)12-23-20(28)13-29-18-7-5-6-14(2)15(18)3/h5-11H,4,12-13H2,1-3H3,(H,23,28)

InChI Key

QEKBIHMJJGYAKY-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)COC4=CC=CC(=C4C)C

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)COC4=CC=CC(=C4C)C

Origin of Product

United States

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